6-cyclopropyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
6-CYCLOPROPYL-N~4~-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CYCLOPROPYL-N~4~-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic synthesis. Key steps may include:
Formation of the pyrazolopyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the thiazole ring: This step may involve the use of thioamide and halogenated precursors under conditions that promote cyclization.
Attachment of the methoxyphenyl group: This can be done through Suzuki-Miyaura coupling reactions, which are known for their mild conditions and high efficiency.
Incorporation of the cyclopropyl group: This step may involve the use of cyclopropyl halides in nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the thiazole ring or the pyrazolopyridine core, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Coupling reagents: Palladium catalysts for Suzuki-Miyaura coupling.
Major Products
Phenolic derivatives: Formed through oxidation.
Dihydro derivatives: Formed through reduction.
Substituted derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the thiazole and pyrazolopyridine rings suggests potential binding to active sites of enzymes, where it can inhibit or modulate their activity. The methoxyphenyl group may enhance its binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
6-CYCLOPROPYL-N~4~-[4-(4-HYDROXYPHENYL)-1,3-THIAZOL-2-YL]-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE: Similar structure but with a hydroxyl group instead of a methoxy group.
6-CYCLOPROPYL-N~4~-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXYLIC ACID: Similar structure but with a carboxylic acid group instead of a carboxamide group.
Uniqueness
The unique combination of functional groups in 6-CYCLOPROPYL-N~4~-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE provides it with distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C22H21N5O2S |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
6-cyclopropyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H21N5O2S/c1-12-19-16(10-17(13-4-5-13)23-20(19)27(2)26-12)21(28)25-22-24-18(11-30-22)14-6-8-15(29-3)9-7-14/h6-11,13H,4-5H2,1-3H3,(H,24,25,28) |
InChI Key |
NFWHMVYWVPTYKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NC4=NC(=CS4)C5=CC=C(C=C5)OC)C |
Origin of Product |
United States |
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